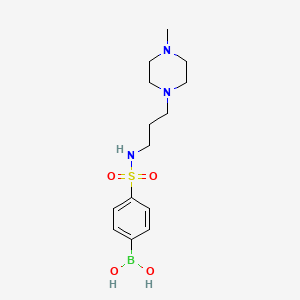
(4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid
Descripción general
Descripción
The compound “(4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid” is a research-use-only product . It has a CAS number of 486422-69-9 and a molecular formula of C14H24BN3O4S . It is part of the heterocyclic building blocks, piperazines, organometallic reagents, organoboron, organic building blocks, sulfamides, amines, and benzene compounds .
Molecular Structure Analysis
The molecular weight of this compound is 341.23 . The compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a sulfamoyl group linked to a 4-methylpiperazin-1-yl propyl group .Physical And Chemical Properties Analysis
The compound is stored sealed in dry conditions at 2-8°C . Unfortunately, other specific physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Boronic acids, including the specified compound, have been extensively studied for their therapeutic potential. They play a significant role in structure-based drug discovery, especially as carbonic anhydrase inhibitors (CAIs). These inhibitors have applications in treating conditions like edema, glaucoma, seizures, obesity, cancer, and infectious diseases. The design and discovery of boronic acid drugs leverage their ability to form stable complexes with biomolecules, potentially enhancing drug potency or improving pharmacokinetic profiles. Notable successes include the approval of boronic acid-based drugs by regulatory agencies for various therapeutic uses (Supuran, 2017; Plescia & Moitessier, 2020).
Environmental Science
In environmental applications, boronic acids have been investigated for their ability to remove boron from water sources, particularly in the context of seawater desalination. This research is crucial for producing drinking water that meets health standards regarding boron content. Studies have shown that boronic acids and their derivatives can effectively reduce boron levels in desalination processes, thereby mitigating potential health risks associated with boron ingestion (Tu, Nghiem, & Chivas, 2010).
Material Science
Boronic acids are also valuable in the development of organic light-emitting diodes (OLEDs) and biosensors. For instance, boronic acid-based materials have emerged as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Their unique properties, such as the ability to form boronate esters with diols, make them suitable for detecting sugars and other analytes in various settings. This versatility highlights the potential of boronic acids, including the specified compound, in creating advanced materials and devices for electronics and diagnostics (Squeo & Pasini, 2020; Wang et al., 2014).
Propiedades
IUPAC Name |
[4-[3-(4-methylpiperazin-1-yl)propylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O4S/c1-17-9-11-18(12-10-17)8-2-7-16-23(21,22)14-5-3-13(4-6-14)15(19)20/h3-6,16,19-20H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVLGTJIZOQWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141410 | |
| Record name | Boronic acid, [4-[[[3-(4-methyl-1-piperazinyl)propyl]amino]sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid | |
CAS RN |
486422-69-9 | |
| Record name | Boronic acid, [4-[[[3-(4-methyl-1-piperazinyl)propyl]amino]sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486422-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, [4-[[[3-(4-methyl-1-piperazinyl)propyl]amino]sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)
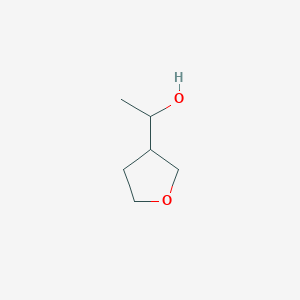
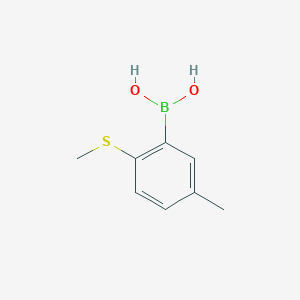
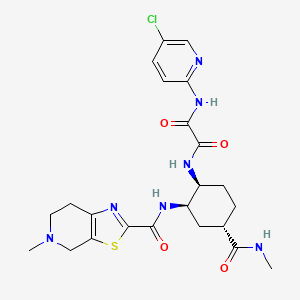

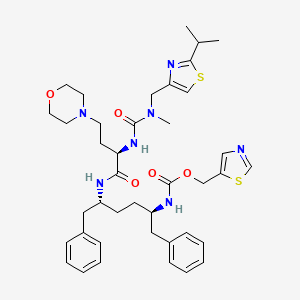
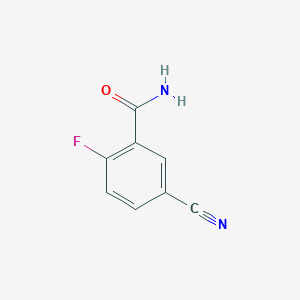
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)


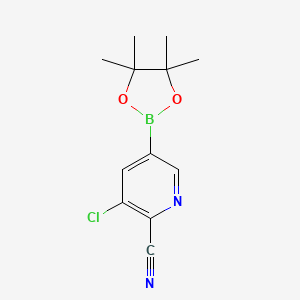
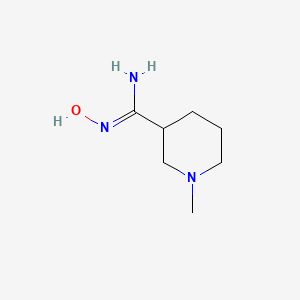
![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)